molecular formula C15H22ClNO B2400161 2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide CAS No. 1444630-93-6

2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide

Cat. No.: B2400161
CAS No.: 1444630-93-6
M. Wt: 267.8
InChI Key: DOTUEOIGCYPJMV-UHFFFAOYSA-N
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Description

2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide is an organic compound characterized by the presence of a chloro group and a propanamide moiety attached to a diisopropylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide typically involves the reaction of 2,6-di(propan-2-yl)aniline with a chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups to produce new compounds with altered properties.

Scientific Research Applications

2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The chloro group and amide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Chloro-N-[2,6-di(propan-2-yl)phenyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-9(2)12-7-6-8-13(10(3)4)14(12)17-15(18)11(5)16/h6-11H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTUEOIGCYPJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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